InBr₃ serves as a versatile and efficient Lewis acid catalyst in organic synthesis . This means it accepts electron pairs from other molecules, facilitating various chemical reactions. Notably, InBr₃ demonstrates:
InBr₃ plays a vital role in the development of perovskite solar cells, a promising technology for efficient solar energy conversion. Research suggests that introducing InBr₃ into the precursor solution for CsPbBr₃ perovskite films enhances their performance . This improvement is attributed to:
Beyond its prominent roles in catalysis and perovskite research, InBr₃ finds applications in various other research areas, including:
Indium tribromide, with the chemical formula InBr₃, is a compound formed from indium and bromine. It is classified as a Lewis acid and exhibits a dimeric structure in its molten state, similar to aluminum trichloride. The compound has significant implications in organic synthesis due to its ability to form complexes with various ligands, enhancing its utility in
Indium tribromide can be synthesized through several methods:
Indium tribromide is utilized in various applications:
Indium tribromide shares similarities with several other compounds containing indium or bromine. Here are some comparable compounds:
Compound | Formula | Characteristics |
---|---|---|
Indium(I) bromide | InBr | A red crystalline solid; less stable than indium tribromide. |
Indium(III) chloride | InCl₃ | Another Lewis acid; used similarly but less versatile than indium tribromide. |
Indium(I) chloride | InCl | Exhibits different reactivity patterns compared to indium tribromide. |
Aluminum trichloride | AlCl₃ | Shares structural similarities; commonly used in catalysis but less selective than indium tribromide. |
Indium tribromide stands out due to its unique dimeric structure when molten and its efficacy as a catalyst in organic synthesis, differentiating it from other similar compounds that may not possess the same catalytic versatility or structural properties .
Indium tribromide has demonstrated exceptional performance as a catalyst for Friedel-Crafts reactions, particularly in both alkylation and acylation processes. The catalyst exhibits remarkable efficiency in promoting the alkylation of aromatic compounds with various alkylating agents, with studies showing that indium tribromide enables faster reactions compared to indium chloride while maintaining excellent selectivity. Research has established that the catalytic activity of indium tribromide stems from its ability to coordinate with electron-rich substrates and activate electrophilic species through Lewis acid coordination.
The mechanism of indium tribromide-catalyzed Friedel-Crafts alkylation involves the initial coordination of the Lewis acid to the leaving group or alkylating agent, facilitating the formation of carbocationic intermediates. In the case of 1-bromoadamantane alkylation with monosubstituted benzenes, indium tribromide at concentrations of 1-5 mol% efficiently catalyzes the formation of 1-adamantyl benzenes. The reaction proceeds through the activation of the carbon-bromine bond by indium tribromide, generating an adamantyl cation that subsequently attacks the aromatic ring.
The acylation capabilities of indium tribromide have been extensively studied, particularly in reactions involving esters as acylating agents. A breakthrough study demonstrated that indium tribromide at 10 mol% loading can catalyze the Friedel-Crafts acylation of arenes with esters using dimethylchlorosilane. The mechanism involves the formation of a key intermediate where the ester carbonyl oxygen coordinates to indium tribromide, followed by silane activation of the alkoxy group, leading to the generation of an activated acylating species. This process shows remarkable versatility, with successful acylation achieved using tert-butyl, benzyl, allyl, and isopropyl esters.
Research has revealed that indium tribromide demonstrates superior performance in Friedel-Crafts reactions involving α-amido sulfones, where the catalyst operates efficiently at room temperature in dichloromethane. The mild reaction conditions, combined with low catalytic loading requirements, make this system particularly attractive for synthetic applications. The products from these reactions can undergo further Friedel-Crafts alkylation, leading to the formation of unsymmetrical or bis-symmetrical triaryl methanes in good yields.
Indium tribromide has emerged as a highly effective catalyst for selective deoxygenation reactions, particularly in the reduction of sulfoxides to sulfides and carboxylic acids to primary alcohols. Comprehensive optimization studies have established that indium tribromide at 10 mol% loading represents the optimal catalyst concentration for these transformations when used in combination with tetramethyldisiloxane as the reducing agent.
The deoxygenation of sulfoxides represents a particularly challenging transformation due to the potential for competing side reactions and the difficulty in reducing sulfoxides bearing benzyl groups. However, indium tribromide-catalyzed systems have demonstrated exceptional chemoselectivity, successfully reducing various sulfoxides to their corresponding sulfides without affecting other reducible functional groups such as chlorine, bromine, methoxy, nitro, hydroxyl, and carbonyl functionalities. The optimization process revealed that dibenzyl sulfoxide, often considered a challenging substrate, could be reduced with 95% yield using indium tribromide in polyethylene glycol at 80°C within 1 hour.
The carboxylic acid deoxygenation process catalyzed by indium tribromide proceeds through a mechanism involving the coordination of the Lewis acid to the carbonyl oxygen, facilitating the attack of the hydrosilane reducing agent. Studies have shown that various carboxylic acids, including those substituted with both electron-donating and electron-withdrawing groups, undergo smooth reduction to afford the corresponding primary alcohols in excellent yields. The reaction demonstrates remarkable functional group tolerance, with substituents such as halogens and methoxy groups remaining intact during the transformation.
Comparative catalytic studies have highlighted the superiority of indium tribromide over other metal catalysts in these deoxygenation processes. When compared to alternatives such as indium acetylacetonate, iodine, zirconyl chloride octahydrate, and gallium chloride, indium tribromide consistently delivered the highest conversion rates and yields. The catalyst system exhibits excellent reproducibility and can operate under relatively mild conditions, making it suitable for substrates containing sensitive functional groups.
Indium tribromide has demonstrated remarkable versatility in catalyzing various cycloaddition and coupling reactions involving unsaturated substrates. One of the most significant applications involves the formal [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes, where indium tribromide in combination with ethylaluminum dichloride forms a dual Lewis acid system. This catalytic system, typically employed at 15-30 mol% loading, promotes the formation of cyclopentanones in good to excellent yields ranging from 84% to 99% across 18 different examples.
The coupling reaction of enol ethers with silyl ketene imines represents another important application of indium tribromide catalysis. Kinetic studies have revealed that indium tribromide accelerates the coupling process while trimethylsilyl bromide facilitates catalyst regeneration. This synergistic effect enables efficient cross-coupling reactions between various types of enol ethers and silyl ketene imines, with the methodology proving sufficiently robust for application in the formal synthesis of complex pharmaceutical targets such as verapamil.
Indium tribromide has also shown exceptional performance in domino Diels-Alder reactions involving indoles, phenylacetylenes, and 3-methyleneoxindolines. These reactions proceed through a complex mechanism involving the sequential in situ generation of reactive dienophilic 3-alkenylindole intermediates, followed by Diels-Alder cycloaddition and Lewis acid-controlled diastereoisomerization. The resulting tetrahydrospiro[carbazole-1,3'-indolines] are obtained in good yields with excellent diastereoselectivity.
The stereoselective synthesis of tricyclic compounds through 1,5-enyne cyclization represents another significant application of indium tribromide catalysis. Research has established that indium tribromide exhibits superior alkynophilicity compared to other metal catalysts, enabling regioselective 6-endo versus 5-exo cyclization processes. The optimization studies revealed that indium tribromide at 5 mol% loading in toluene at 60°C provides optimal conditions for these transformations, yielding tricyclic products with excellent diastereoselectivity.
The mechanistic understanding of these cyclization processes indicates that indium tribromide initially coordinates to the alkyne moiety through η2-coordination, triggering the formation of indium-stabilized homoallylic carbocation intermediates. These intermediates can exist as resonance hybrids between carbocationic and cyclopropylindium ylide structures, leading to high selectivity in subsequent cyclization steps.
Indium tribromide has established itself as a superior promoter for glycosylation reactions, particularly in the coupling of sugar peracetates with various acceptor molecules. Comprehensive comparative studies have demonstrated that indium tribromide exhibits exceptional performance relative to other Lewis acids, providing nearly quantitative conversion of protected amino acid derivatives to β-glycosides within minutes under optimized conditions. The catalyst shows remarkable moisture tolerance and reduced sensitivity to overheating or extended reaction times compared to alternative Lewis acid promoters.
The glycosylation mechanism involves the activation of the anomeric acetate through coordination with indium tribromide, with neighboring group participation from the 2-position facilitating the stereoselective formation of β-glycosides. Studies have shown that indium tribromide possesses sufficient Lewis acid competency to activate anomeric acetates while lacking the excessive reactivity that leads to side product formation through Brønsted acid catalysis. This minimal competency profile enables the catalyst to function effectively in catalytic quantities, typically requiring only 0.01-0.5 equivalents for efficient glycosylation.
The application of indium tribromide in thioglycosylation reactions has yielded particularly impressive results, especially with 1,2,4-O-orthoacetyl-α-D-glucose derivatives. These substrates possess a skew-boat glucopyranose ring configuration that exhibits high reactivity due to steric strain. Indium tribromide catalyzes thioglycosylation reactions in trifluoromethylbenzene at ambient temperature in the presence of molecular sieves, resulting in thioglycoside products with perfect β-selectivity and high yields.
Mannich-type reactions represent another significant application area for indium tribromide catalysis. The catalyst has been successfully employed in combination with visible-light photoredox catalysts to facilitate Mannich-type reactions between N-aryl glycine esters and silyl enol ethers. The combination of 5-aminofluorescein as a photoredox catalyst with indium tribromide enables the functionalization of N-aryl glycine derivatives under mild reaction conditions without requiring stoichiometric amounts of chemical oxidants.
Research has established that various indium halides, including indium chloride and indium tribromide, are suitable for promoting Mannich-type reactions, though indium triflate shows lower catalytic activity. The mechanism involves the photoredox activation of the N-aryl glycine ester followed by indium tribromide-mediated coupling with the silyl enol ether component.
The versatility of indium tribromide in glycosylation extends to reactions with glycals and arylamines, where the catalyst can promote alternative reaction pathways leading to biologically active 4-aminocyclopent-2-enones. When 3,5-dimethylpyran-3,4-diol is used as substrate with 30% indium tribromide as catalyst, these compounds, originally identified as side products, become major products with moderate to good yields.
Reaction Type | Substrate | Indium Tribromide Loading | Yield Range | Key Features |
---|---|---|---|---|
Friedel-Crafts Alkylation | 1-Bromoadamantane | 1-5 mol% | 65-92% | Room temperature, rapid reaction |
Friedel-Crafts Acylation | Alkyl Esters | 10 mol% | 84-92% | Wide ester scope, mild conditions |
Sulfoxide Deoxygenation | Dibenzyl Sulfoxide | 10 mol% | 95% | High chemoselectivity |
Cycloaddition | Donor-Acceptor Cyclopropanes | 15-30 mol% | 84-99% | Excellent stereoselectivity |
Glycosylation | Sugar Peracetates | 0.01-0.5 equiv | 42-92% | Moisture tolerant, β-selective |
Thioglycosylation | Orthoacetyl Glucose | Catalytic | High yields | Perfect β-selectivity |
Density Functional Theory (DFT) calculations have been instrumental in unraveling the reaction pathways of InBr₃-catalyzed [2+2] cycloadditions. A seminal study employing the M06-2X functional with the SMD solvation model in 1,2-dichloroethane revealed two distinct mechanistic channels for the reaction between allyltrimethylsilane and alkynones [2]. The first pathway involves nucleophilic attack by the alkynone’s terminal carbon (C1) on the allyltrimethylsilane’s π-system, forming an intermediate (a-IN1) with a free energy barrier of 14.6 kcal/mol at the rate-determining transition state (a-TS1) [2]. The second pathway, initiated by attack from the alkynone’s internal carbon (C2), exhibits a higher activation barrier of 21.2 kcal/mol at transition state a-TS3, making it thermodynamically disfavored [2].
Critical bond length changes during these processes include:
These computational insights explain the experimental preference for cyclobutenone product P1, which forms through the lower-energy pathway. The study further demonstrated that InBr₃’s Lewis acidity facilitates substrate activation by polarizing the alkynone’s triple bond, increasing the electrophilicity of C1 by 0.167 atomic units compared to C2 (−0.744 atomic units) [2].
Transition state geometries provide crucial evidence for InBr₃’s regiocontrol in cycloaddition reactions. Comparative analysis of key transition states reveals:
Transition State | ΔG‡ (kcal/mol) | Key Bond Lengths (Å) | Charge Distribution |
---|---|---|---|
a-TS1 | 14.6 | C1–C3: 2.312 | C1: +0.167 |
a-TS3 | 21.2 | C2–C3: 2.109 | C2: −0.744 |
b-TS1 | 14.6 | C1–C3: 2.290 | C3: −0.105 |
b-TS3 | 21.6 | C2–C3: 2.325 | C4: −0.098 |
Table 1: Comparative transition state parameters for InBr₃-catalyzed pathways [2]
The lower activation energy of a-TS1 stems from favorable charge complementarity between the positively charged C1 (0.167 au) and the nucleophilic π-system of allyltrimethylsilane [2]. Natural Bond Orbital (NBO) analysis confirms that InBr₃’s indium center withdraws electron density from the alkynone, creating a 0.872 au dipole moment that directs regioselective attack [2]. This electronic steering effect results in >90% selectivity for the C1-attack pathway under standard reaction conditions.
The solvent environment profoundly influences InBr₃’s catalytic performance through two mechanisms:
DFT calculations reveal solvent-dependent structural changes in the catalyst-substrate complex:
The solvent’s coordinating ability also affects reaction thermodynamics. For instance, acetonitrile (DN = 14.1) forms strong adducts with InBr₃, increasing the activation barrier by 3.8 kcal/mol compared to dichloroethane (DN = 0.1) [3]. This explains the experimental preference for low-donor-number solvents in InBr₃-catalyzed reactions.
Catalyst-Substrate Binding Energies:
These values demonstrate InBr₃’s preferential binding to alkynones over allyl reagents, rationalizing its effectiveness in polarizing electron-deficient substrates. The catalyst’s distorted tetrahedral geometry upon substrate binding (In–C distances: 2.536–2.668 Å) creates an optimal steric environment for suprafacial [2+2] cyclization [2] [3].
Corrosive;Irritant